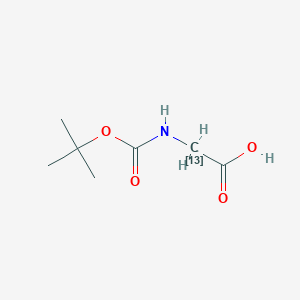
(Bromomethyl)cyclohexane
Overview
Description
Bromomethylcyclohexane (BMC) is a cyclic compound composed of a single ring of six carbon atoms, with one of the carbons bearing a bromomethyl group. It is a colorless liquid at room temperature and is widely used in the chemical industry as a solvent and as a starting material for the synthesis of various compounds. BMC is also used in laboratory experiments and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis of Highly Substituted Cyclohexanes: The preparation of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes demonstrates the complexity in synthesizing highly substituted cyclohexanes due to strong proximity effects influencing their reactivity (Hofmann et al., 2006).
Formation of a Soluble Tri-Grignard Reagent: The reaction of magnesium with cis-1,3,5-tris(bromomethyl)cyclohexane in tetrahydrofuran yields a soluble tri-Grignard reagent, which is significant in organometallic chemistry (Boudjouk et al., 1985).
Asymmetric Synthesis: Intramolecular bromo-amination of 1,4-cyclohexadiene aminal has been used for asymmetric synthesis of (-)-gamma-lycorane, showcasing the compound's role in creating specific molecular structures (Fujioka et al., 2006).
Synthesis of Chiral Segments for Diterpenoids: A bromomethyl-cyclohexane derivative was used as a starting compound for synthesizing chiral segments, which are key building blocks for taxane-type diterpenoids (Kitagawa et al., 1984).
Bromination of Cyclohexanes: Studies on the bromination of cyclohexanes provide insights into the temperature effects on product distribution, demonstrating the compound's significance in synthetic chemistry (Altundas, 2019).
Catalysis and Hydrogenation: Research on platinum nanoparticle shape effects on benzene hydrogenation indicates that cyclohexane can be a product molecule, showing the application in catalysis and industrial processes (Bratlie et al., 2007).
Environmental Bioremediation: A study on the degradation of cyclohexane by Rhodococcus sp. EC1 highlights the potential use of this compound derivatives in environmental cleanup and bioremediation (Lee & Cho, 2008).
Membrane Reactors for Dehydrogenation: A microporous silica membrane reactor for cyclohexane dehydrogenation shows potential in energy applications, such as hydrogen storage and transport (Koutsonikolas et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
(Bromomethyl)cyclohexane, also known as Cyclohexylmethyl bromide , is a chemical compound used in organic synthesis, pharmaceuticals, and agrochemicals
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including elimination reactions
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a boiling point of 76-77 °c/26 mmhg and a density of 1269 g/mL at 25 °C . These properties could influence its bioavailability and distribution within the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its flammability and volatility could affect its stability and efficacy. Additionally, its insolubility in water could influence its distribution and action within aqueous environments in the body.
properties
IUPAC Name |
bromomethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWSLBWDFJMSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180190 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2550-36-9 | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, (bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bromomethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is (bromomethyl)cyclohexane used in the synthesis of biologically active compounds?
A1: this compound serves as a crucial starting material for creating a variety of compounds, including those with potential as CDK2 inhibitors. For instance, it's utilized in the synthesis of 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and their 5-cyano-NNO-azoxy derivatives []. These compounds exhibit promising activity against CDK2, a protein implicated in the development of various cancers.
Q2: Can you explain the role of this compound in the synthesis pathway of these CDK2 inhibitors?
A2: In the synthesis of these CDK2 inhibitors, this compound is first reacted with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction, facilitated by microwave heating, results in the alkylation of the pyrimidine ring, introducing the cyclohexylmethoxy group, a key structural feature for CDK2 inhibition []. This step highlights the compound's role in building the core structure of the target molecules.
Q3: The research mentions modifications at the 2-position of the pyrimidine ring. How does the structure of the substituent at this position influence the biological activity of these CDK2 inhibitors?
A3: Research indicates that incorporating linear or less sterically hindered amines at the 2-position of the pyrimidine ring can lead to slightly improved activity against CDK2 compared to the lead compound NU6027 []. Conversely, bulkier substituents at this position tend to decrease the inhibitory activity. This suggests that steric hindrance around the 2-position can interfere with the molecule's binding to CDK2.
Q4: The research mentions the use of this compound in the synthesis of chiral segments for taxane-type diterpenoids. Could you elaborate on this application?
A4: Taxane-type diterpenoids are complex natural products with significant medicinal value, particularly as anticancer agents. this compound, derived from d-camphor, can be utilized to create chiral segments that mimic the left-hand side of these intricate molecules []. These segments serve as crucial building blocks in the total synthesis of taxanes, allowing chemists to access these valuable compounds in a controlled and efficient manner.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




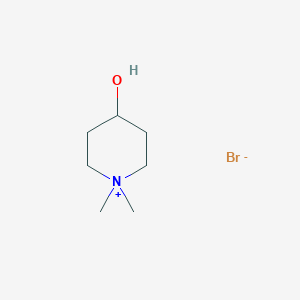

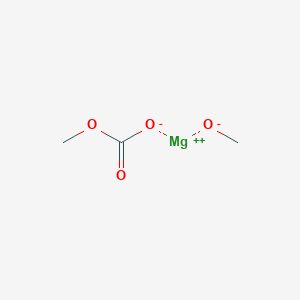
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)
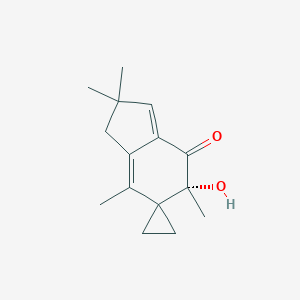
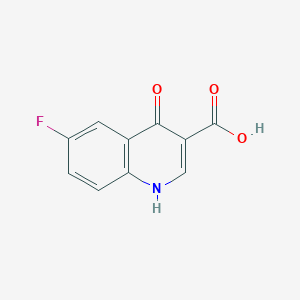
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

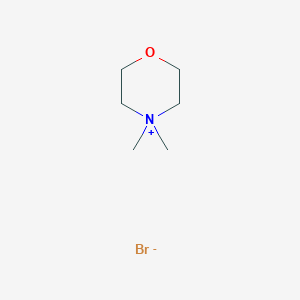
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)


